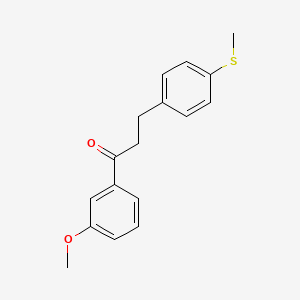

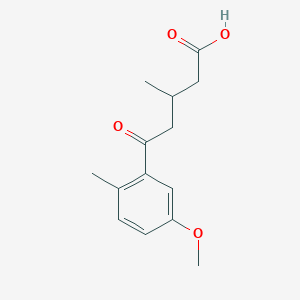

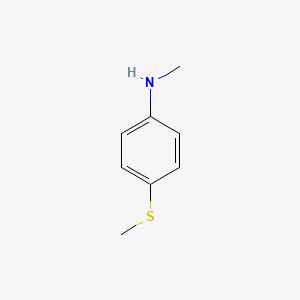

![molecular formula C12H10N4 B3022384 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 52217-39-7](/img/structure/B3022384.png)

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Overview

Description

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a polycyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. It is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic scaffold that is known to exhibit a wide range of biological activities, including antiviral, antitumor, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been approached through different methods. One approach involves the use of ethyl ethoxymethylene cyanoacetate to obtain 4-hydroxy-pyrazolo[3,4-d]pyrimidines, which can be further substituted to achieve the desired derivatives . Another method includes the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various amines and other reagents to yield a range of pyrazolo[1,5-a]pyrimidines and related compounds . Additionally, a green synthesis approach has been developed using phthalimide-N-sulfonic acid as a catalyst in an ionic liquid medium, which offers advantages such as non-toxicity, high yield, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For instance, the crystal structure of 1-phenyl-3-methylthio-4-imino-5-allyl-pyrazolo[3,4-d]pyrimidine has been determined, revealing a fully delocalized pyrazolo[3,4-d]pyrimidine system with sp2 hybridization of the N(4) atom .

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including glycosylation, amination, thiation, and functional group transformations, to yield novel derivatives with potential biological activities . The tandem aza-Wittig reaction has also been employed to synthesize 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their biological activity, as seen in the structure-activity relationship (SAR) studies. For example, the introduction of a C-3 benzyl and N-2 methyl disubstitution on the pyrazole ring has been found to give the best combination of potency and selectivity for certain phosphodiesterase enzymes . Mass spectrometry studies have provided insights into the fragmentation patterns of these compounds, which are useful for their identification and structural analysis .

Scientific Research Applications

Synthesis and Characterization

- Novel Derivatives Synthesis : Research by Ajani et al. (2019) focused on synthesizing pyrazole-based pyrimidine scaffolds, incorporating elements like 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. These compounds are potential candidates for biological activity and pharmacological research, indicating their significance in drug discovery (Ajani et al., 2019).

Biological and Medicinal Properties

Antimicrobial and Antibacterial Effects : Beyzaei et al. (2017) investigated new derivatives of pyrazolo[3,4-d]pyrimidine for their inhibitory properties against pathogenic bacteria. The study suggests that compounds containing 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could be effective against specific bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Anticancer and Radioprotective Activities : Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidine derivatives with amino acid moieties, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some compounds also exhibited radioprotective activity, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2009).

Adenosine Receptor Affinity : Harden et al. (1991) studied pyrazolo[3,4-d]pyrimidine analogues for their A1 adenosine receptor affinity. This research implies that derivatives of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could play a role in developing compounds with specific receptor targeting capabilities (Harden et al., 1991).

Structural and Chemical Analysis

Crystal Structure Analysis : Chen et al. (1999) synthesized and characterized the crystal structure of a compound similar to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. Such studies are crucial for understanding the molecular geometry and electronic structure, which are vital for its application in various fields (Chen et al., 1999).

Mass Spectra Analysis : Higashino et al. (1976) provided an in-depth mass spectra analysis of 1-methyl (or phenyl)-1H-pyrazolo[3,4-d]pyrimidines, which is essential for determining the compound's fragmentation patterns and stability under various conditions (Higashino et al., 1976).

Future Directions

The future directions for the research and development of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could involve further optimization as anticancer agents . Given their promising pharmacological properties, these compounds could be attractive therapeutic targets for many diseases, particularly cancer .

properties

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTKVIVWBIPDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506615 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine | |

CAS RN |

52217-39-7 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

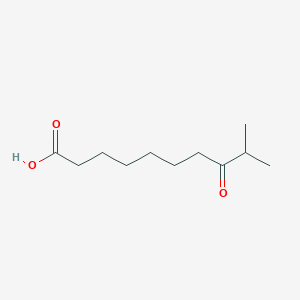

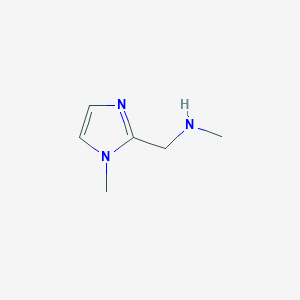

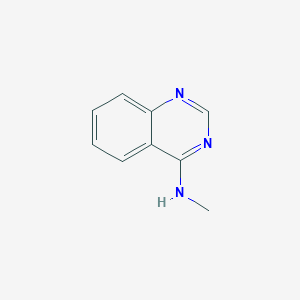

![2-Methyl-3-[(methylamino)methyl]pyridine](/img/structure/B3022315.png)

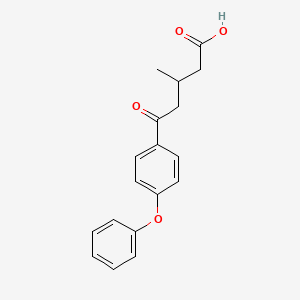

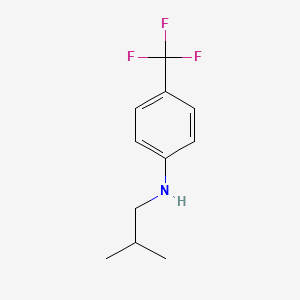

![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)

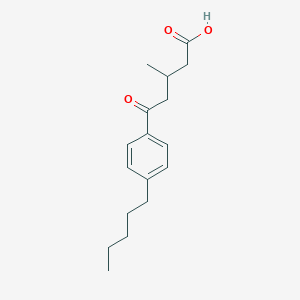

![[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B3022324.png)